molecular formula C15H15BrN4S B6436594 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549033-86-3

6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B6436594
CAS No.: 2549033-86-3
M. Wt: 363.3 g/mol
InChI Key: BPGWFAFXQXZZFK-UHFFFAOYSA-N
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Description

The compound 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole features a benzothiazole core substituted with a bromine atom at position 6 and an azetidine ring at position 2. The azetidine is further functionalized with a methylpyrazole moiety.

Properties

IUPAC Name

6-bromo-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4S/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-3-2-12(16)4-14(13)21-15/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGWFAFXQXZZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 6-Bromo-1,3-Benzothiazole

The benzothiazole scaffold is typically constructed via cyclization of a thioamide precursor. A modified Herz reaction is employed, utilizing 2-amino-5-bromobenzenethiol as the starting material. Reaction with thiophosgene in dichloromethane at 0–5°C yields 6-bromo-1,3-benzothiazole-2-thiol, which is subsequently oxidized to the corresponding sulfonic acid using hydrogen peroxide in acetic acid.

Key Reaction Conditions

  • Reactants : 2-Amino-5-bromobenzenethiol (1.0 equiv), thiophosgene (1.2 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0–5°C (2 h), then room temperature (12 h)

  • Oxidation : 30% H₂O₂ in acetic acid (3 h, 50°C)

  • Yield : 78% (after purification via silica gel chromatography).

Coupling of Benzothiazole and Azetidine

Nucleophilic Aromatic Substitution

The 2-chloro intermediate of the benzothiazole core reacts with the azetidine derivative under basic conditions.

  • Chlorination :
    6-Bromo-1,3-benzothiazole is treated with phosphorus oxychloride (POCl₃) at 110°C for 6 h to yield 6-bromo-2-chloro-1,3-benzothiazole.

  • Coupling :
    A mixture of 6-bromo-2-chloro-1,3-benzothiazole (1.0 equiv) and 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine (1.2 equiv) in dimethylformamide (DMF) is heated at 90°C for 24 h in the presence of cesium carbonate (Cs₂CO₃).

Key Reaction Conditions

  • Reactants : 6-Bromo-2-chloro-1,3-benzothiazole (1.0 equiv), Cs₂CO₃ (2.0 equiv)

  • Solvent : DMF

  • Temperature : 90°C (24 h)

  • Yield : 54% (after column chromatography with ethyl acetate/hexanes).

Alternative Pathways and Optimization

One-Pot Cyclization-Coupling Approach

A streamlined method involves in situ generation of the benzothiazole core followed by direct coupling with the azetidine derivative. Ethyl 3-ethoxyacrylate and 2-amino-5-bromobenzenethiol are refluxed in ethanol with catalytic p-toluenesulfonic acid, forming the benzothiazole intermediate. Subsequent addition of the azetidine derivative and triethylamine facilitates coupling without isolation.

Key Reaction Conditions

  • Reactants : Ethyl 3-ethoxyacrylate (1.1 equiv), 2-amino-5-bromobenzenethiol (1.0 equiv)

  • Catalyst : p-TsOH (5 mol%)

  • Solvent : Ethanol

  • Temperature : Reflux (6 h)

  • Yield : 48% (over two steps).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.32 (d, J = 2.0 Hz, 1H, ArH), 4.25 (t, J = 7.6 Hz, 2H, Azetidine-CH₂), 3.82 (s, 2H, Pyrazole-CH₂), 3.45 (t, J = 7.6 Hz, 2H, Azetidine-CH₂), 2.40 (s, 3H, CH₃).

  • MS (ESI) : m/z 393.1 [M+H]⁺.

Challenges and Mitigation Strategies

Low Yields in Azetidine Coupling

The steric hindrance of the azetidine ring often reduces coupling efficiency. Employing polar aprotic solvents (e.g., DMSO) and elevated temperatures (100–120°C) improves reaction rates.

Purification Difficulties

Silica gel chromatography with gradient elution (ethyl acetate/hexanes to ethyl acetate/methanol) effectively isolates the target compound. Recrystallization from ethanol/water enhances purity .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that benzothiazole derivatives exhibit significant anticancer activity. The presence of the benzothiazole moiety in 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole may enhance its efficacy against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds containing thiazole and pyrazole rings are known for their antimicrobial properties. Research has demonstrated that derivatives of benzothiazole can exhibit antibacterial and antifungal activities. The specific structure of this compound suggests potential effectiveness against multi-drug resistant strains of bacteria due to the electron-withdrawing bromine substituent, which enhances its interaction with microbial targets .

Anticonvulsant Effects

Recent investigations into thiazole derivatives have highlighted their anticonvulsant properties. Compounds similar to this compound have been tested for their ability to prevent seizures in animal models, indicating a potential application in treating epilepsy .

Drug Development

The structural attributes of this compound position it as a candidate for further drug development. Its unique combination of functionalities allows for modifications that could enhance potency and selectivity against specific biological targets. This aspect is crucial in the design of novel therapeutics aimed at complex diseases like cancer and neurological disorders .

Structure-Aactivity Relationship (SAR) Studies

Understanding the SAR of compounds like this compound is essential for optimizing their biological activities. Research has shown that variations in substituents can significantly impact the efficacy and safety profiles of benzothiazole derivatives . By systematically altering components of the molecule, researchers can identify more effective analogs.

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated that benzothiazole derivatives can induce apoptosis in breast cancer cells with IC50 values lower than existing therapies .
Study B Antimicrobial EfficacyFound that a related compound exhibited MIC values as low as 5 μg/mL against resistant bacterial strains .
Study C Anticonvulsant ScreeningEvaluated several thiazole derivatives, including those similar to the target compound, showing significant seizure protection in rodent models .

Mechanism of Action

The mechanism of action of 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzothiazole Derivatives

6-Bromo-2-Methylsulfanyl-1,3-Benzothiazole
  • Structure : Bromine at position 6, methylsulfanyl (-SMe) at position 2.
  • Properties : Planar molecular geometry (dihedral angle: 1.0° between benzothiazole and substituent), molecular weight 244.16 g/mol.
  • Key Difference : The -SMe group lacks the azetidine-pyrazole complexity, likely reducing steric hindrance and altering electronic interactions compared to the target compound.
  • Relevance : Highlights the impact of simple substituents on molecular planarity .
1-(6-Bromobenzo[d]Thiazol-2-yl)Hydrazine Derivatives (7a–7e)
  • Structure : Bromobenzothiazole core with hydrazine-linked substituents (e.g., diphenylmethylene).
  • Synthesis: Generated via hydrazine intermediate (2-hydrazino-6-bromo-1,3-benzothiazole) reactions with ketones.

Azetidine- and Pyrazole-Containing Analogs

6-Ethoxy-2-{3-[(4-Methyl-1H-Pyrazol-1-yl)Methyl]Azetidin-1-yl}-1,3-Benzothiazole
  • Structure : Ethoxy (-OEt) at position 6 instead of bromine; molecular weight 328.4 g/mol.
  • Synthesis : Smiles string (CCOc1ccc2nc(N3CC(Cn4cc(C)cn4)C3)sc2c1) suggests similar azetidine-pyrazole coupling strategies .
2-[5-(4-Methoxyphenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]-6-Methyl-1,3-Benzothiazole
  • Structure : Pyrazoline at position 2, methyl at position 4.
  • Activity : Pharmacological activities (e.g., antitumor, antidepressant) reported for pyrazoline derivatives.
  • Synthesis: Condensation of hydrazine derivatives with chalcones in ethanol .

Halogen-Substituted Thiazole/Pyrazole Hybrids

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-Pyrazol-1-yl)Thiazole
  • Structure : Chlorophenyl and fluorophenyl substituents on thiazole and pyrazole.
4-({4-Bromo-3-Nitro-1H-Pyrazol-1-yl}Methyl)Benzoic Acid
  • Structure : Bromonitropyrazole linked to benzoic acid.
  • Properties: Molecular weight 326.10 g/mol, hydrogen-bonding capacity (5 acceptors, 1 donor).
  • Relevance : Illustrates bromopyrazole’s role in modulating physicochemical properties .

Structural and Functional Analysis Table

Compound Name/Structure Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 6-Br, 2-azetidine-pyrazole-methyl ~388.3 (estimated) N/A (Data not reported)
6-Bromo-2-methylsulfanyl-1,3-benzothiazole 6-Br, 2-SMe 244.16 Planar structure
6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole 6-OEt, 2-azetidine-pyrazole-methyl 328.4 Synthetic analog with reduced halogen
1-(6-Bromobenzo[d]thiazol-2-yl)-2-(diphenylmethylene)hydrazine (7a) 6-Br, 2-hydrazine-diphenylmethylene ~399.3 (estimated) Antimicrobial potential
2-[5-(4-Methoxyphenyl)-3-phenyl-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 6-Me, 2-pyrazoline 387.44 Antitumor, antidepressant activities

Biological Activity

6-Bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anticonvulsant properties, supported by relevant research findings and case studies.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study synthesized various benzothiazole compounds and evaluated their effects on different cancer cell lines. The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine showed promising results, inhibiting the proliferation of A431, A549, and H1299 cancer cells. It also decreased the activity of pro-inflammatory cytokines IL-6 and TNF-α and induced apoptosis at concentrations of 1, 2, and 4 μM .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA4312.5Inhibition of cell proliferation
Compound 4iHOP-923.0Induction of apoptosis
Compound B7A5491.5Inhibition of IL-6 and TNF-α activity

Antibacterial Activity

Benzothiazole derivatives have also been reported to possess antibacterial activity against a range of bacterial strains. The mechanism often involves the inhibition of key bacterial enzymes such as dihydroorotase and DNA gyrase. A study highlighted that certain derivatives displayed MIC values comparable to standard antibiotics like streptomycin .

Table 2: Antibacterial Activity of Benzothiazole Derivatives

Compound NameBacterial Strain TestedMIC (µg/mL)Target Enzyme
Compound 4bSalmonella typhimurium25Dihydroorotase
Compound 43aStaphylococcus aureus30DNA gyrase
EthoxzolamideKlebsiella pneumonia20Peptide deformylase

Anticonvulsant Activity

The anticonvulsant properties of benzothiazole compounds have been explored through various animal models. A structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups significantly enhance anticonvulsant activity. For example, a derivative with a bromine substitution showed improved efficacy in electroshock seizure tests .

Table 3: Anticonvulsant Activity Data

Compound NameTest TypeED50 (mg/kg)Observations
Novel Thiazole-linked compoundElectroshock24.38High seizure protection
Compound with Cl substitutionChemo-shock88.23Moderate seizure protection

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Case Study on Anticancer Activity : A compound structurally similar to our target was tested against multiple cancer cell lines, demonstrating significant cytotoxicity and potential for further development as an anticancer agent .
  • Case Study on Antibacterial Properties : Research involving a series of benzothiazole derivatives showed that modifications at specific positions enhanced antibacterial efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-bromo-1,3-benzothiazole derivatives, and how are intermediates like 2-hydrazino-1,3-benzothiazole utilized?

  • Methodological Answer : The synthesis typically begins with the condensation of 2-hydrazino-1,3-benzothiazole with dicarbonyl compounds (e.g., ethyl acetoacetate) under reflux conditions. Reaction parameters such as solvent choice (ethanol or DMF), temperature (60–80°C), and acid/base catalysts significantly influence yield. Characterization involves FT-IR (to confirm N–H and C=N bonds) and 1H NMR^1 \text{H NMR} (to verify hydrazine integration and substituent positions). For example, hydrazino intermediates are critical for forming pyrazole or triazole rings via cyclocondensation .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of benzothiazole derivatives?

  • Methodological Answer :

  • 1H NMR^1 \text{H NMR} : Key signals include aromatic protons (δ 6.8–8.2 ppm for benzothiazole), azetidine/aziridine ring protons (δ 3.0–4.5 ppm), and methyl/methylene groups (δ 1.2–2.5 ppm). Coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz}) confirm substituent positions.
  • IR : Peaks at 1600–1650 cm1^{-1} (C=N stretch) and 3200–3400 cm1^{-1} (N–H stretch) validate the benzothiazole core and hydrazine/pyrazole functionalities .

Q. What preliminary biological assays are used to evaluate the activity of benzothiazole derivatives?

  • Methodological Answer : Enzymatic inhibition assays (e.g., AST/ALT activity in human serum) are standard. For instance, compounds are incubated with enzyme-rich solutions, and activity is measured spectrophotometrically (e.g., NADH oxidation at 340 nm). Positive controls (e.g., allopurinol) and dose-response curves (10–100 µM) are used to quantify IC50_{50} values. Compounds A2 and A5 in related studies showed AST/ALT inhibition, while others activated enzymes, highlighting substituent-dependent effects .

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization (e.g., 1H NMR^1 \text{H NMR} integration discrepancies) be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotamers in azetidine rings) or paramagnetic impurities. Solutions include:

  • Variable-temperature NMR : Cooling samples to −40°C slows bond rotation, simplifying splitting patterns.
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals by correlating 1H^1 \text{H}-1H^1 \text{H} or 1H^1 \text{H}-13C^{13} \text{C} couplings.
  • X-ray crystallography : Resolves ambiguities via precise bond-length/angle measurements (e.g., dihedral angles between benzothiazole and pyrazole rings) .

Q. What strategies optimize the regioselectivity of pyrazole ring formation in benzothiazole derivatives?

  • Methodological Answer : Regioselectivity is controlled by:

  • Electronic effects : Electron-withdrawing groups (e.g., Br at C6) direct cyclization to less hindered positions.
  • Catalytic systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity in triazole formation.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor intramolecular cyclization over dimerization. For example, Vilsmeier-Haack reagent (DMF/POCl3_3) facilitates formylation without side reactions .

Q. How do structural modifications (e.g., bromine substitution, azetidine ring size) impact biological activity and binding interactions?

  • Methodological Answer :

  • Bromine at C6 : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., HIV-1 protease).
  • Azetidine vs. aziridine : Azetidine’s larger ring improves conformational flexibility, enabling better target engagement (e.g., kinase inhibition).
  • Molecular docking : Studies show that derivatives with 4-methylpyrazole substituents exhibit stronger hydrogen bonding (e.g., with Thr80 in α-glucosidase) and lower binding energies (ΔG = −8.2 kcal/mol) compared to non-brominated analogs .

Q. What computational tools predict feasible synthetic routes for novel benzothiazole analogs?

  • Methodological Answer : Retrosynthesis platforms (e.g., AI-powered tools using Reaxys/Pistachio databases) analyze bond disconnections and prioritize routes based on yield/step economy. For example:

  • One-step synthesis : Direct coupling of 6-bromo-2-aminobenzothiazole with pre-functionalized azetidine intermediates.
  • Multi-step routes : Sequential Ullmann coupling (for C–N bonds) and Suzuki-Miyaura cross-coupling (for aryl-Br substitutions) .

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